molecular formula C18H23N3O3 B3773529 (3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol

(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol

Cat. No.: B3773529
M. Wt: 329.4 g/mol
InChI Key: VLGAXPJYSJVOPH-GOEBONIOSA-N
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Description

(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol is a complex organic compound featuring a piperidine ring substituted with a benzodioxole and a pyrazole moiety

Properties

IUPAC Name

(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-11-15(12(2)20-19-11)8-21-6-5-14(16(22)9-21)13-3-4-17-18(7-13)24-10-23-17/h3-4,7,14,16,22H,5-6,8-10H2,1-2H3,(H,19,20)/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGAXPJYSJVOPH-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CN2CC[C@H]([C@@H](C2)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol typically involves multi-step organic reactions. The starting materials often include commercially available precursors such as benzodioxole, pyrazole derivatives, and piperidine. Key steps in the synthesis may involve:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Pyrazole Synthesis: Pyrazole derivatives can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxole and pyrazole moieties with the piperidine ring under suitable conditions, often involving catalysts and specific reaction conditions to ensure stereoselectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol is unique due to its combination of a benzodioxole and pyrazole moiety within a piperidine ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

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